2-Phenyl-1-{4-[2-(piperidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one
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Overview
Description
2-Phenyl-1-{4-[2-(piperidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a phenyl group attached to a piperazine ring, which is further substituted with a piperidine moiety. The molecular structure of this compound makes it a significant subject of study in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-{4-[2-(piperidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common method involves the reaction of phenylacetic acid with piperazine in the presence of a dehydrating agent to form the intermediate compound. This intermediate is then reacted with piperidine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-{4-[2-(piperidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Phenyl-1-{4-[2-(piperidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-{4-[2-(piperidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: Shares the piperazine core but lacks the piperidine substitution.
Phenylacetic acid derivatives: Similar in structure but differ in functional groups attached to the phenyl ring.
Piperidine derivatives: Compounds like 1-(2-phenylethyl)piperidine share structural similarities but differ in the substitution pattern.
Uniqueness
2-Phenyl-1-{4-[2-(piperidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one is unique due to its specific combination of phenyl, piperazine, and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62405-89-4 |
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Molecular Formula |
C19H29N3O |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
2-phenyl-1-[4-(2-piperidin-1-ylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H29N3O/c23-19(17-18-7-3-1-4-8-18)22-15-13-21(14-16-22)12-11-20-9-5-2-6-10-20/h1,3-4,7-8H,2,5-6,9-17H2 |
InChI Key |
MMSVXJLKTIHVGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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